molecular formula C3H8N2O B1606873 2-(Methylamino)acetamide CAS No. 6250-76-6

2-(Methylamino)acetamide

Cat. No.: B1606873
CAS No.: 6250-76-6
M. Wt: 88.11 g/mol
InChI Key: CBBFWSMELCDMPZ-UHFFFAOYSA-N
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Description

2-(Methylamino)acetamide is an organic compound with the molecular formula C3H8N2O It is a derivative of acetamide, where one of the hydrogen atoms in the amide group is replaced by a methylamino group

Scientific Research Applications

2-(Methylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Methylamino)acetamide can be synthesized through several methods. One common approach involves the reaction of methylamine with glycine or its derivatives under controlled conditions. The reaction typically proceeds as follows:

CH3NH2+NH2CH2COOHCH3NHCH2CONH2+H2O\text{CH}_3\text{NH}_2 + \text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{NHCH}_2\text{CONH}_2 + \text{H}_2\text{O} CH3​NH2​+NH2​CH2​COOH→CH3​NHCH2​CONH2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield simpler amine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylacetamide, while reduction could produce methylamine and acetic acid.

Mechanism of Action

The mechanism of action of 2-(Methylamino)acetamide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways, depending on the context of its use. The exact pathways and targets may vary based on the specific application and experimental conditions.

Comparison with Similar Compounds

    Acetamide: The parent compound, differing by the absence of the methylamino group.

    N-Methylacetamide: Similar structure but lacks the additional amino group.

    Methylamine: A simpler amine derivative without the acetamide group.

Uniqueness: 2-(Methylamino)acetamide is unique due to the presence of both the methylamino and acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.

Properties

IUPAC Name

2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-5-2-3(4)6/h5H,2H2,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBFWSMELCDMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902419
Record name NoName_1662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6250-76-6
Record name N-Methylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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